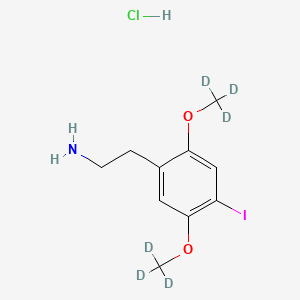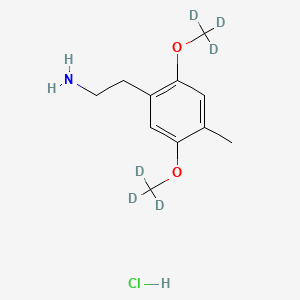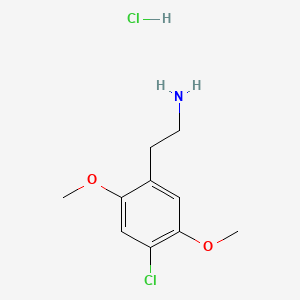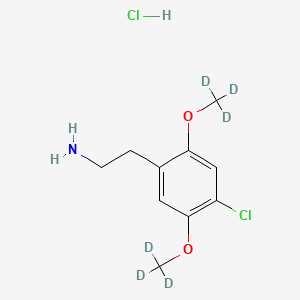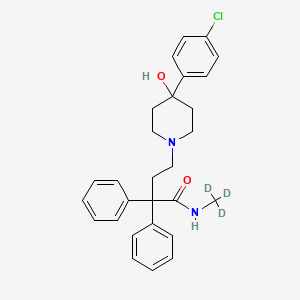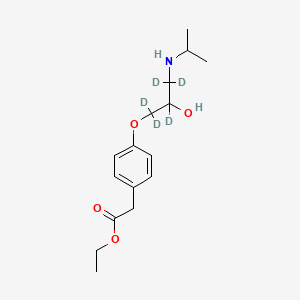
Metoprolol Acid-d5 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metoprolol Acid-d5 Ethyl Ester is a deuterated derivative of Metoprolol, a beta-blocker used primarily for the treatment of cardiovascular diseases such as hypertension, angina, and heart failure. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking of the compound within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid-d5 Ethyl Ester typically involves the deuteration of Metoprolol Acid followed by esterification. The process begins with the introduction of deuterium atoms into the Metoprolol Acid molecule. This is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The deuterated Metoprolol Acid is then reacted with ethanol in the presence of a catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the integrity of the deuterium labeling and to produce a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions: Metoprolol Acid-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include deuterated alcohols, ketones, and substituted esters, which are valuable intermediates in further chemical synthesis and research .
Scientific Research Applications
Metoprolol Acid-d5 Ethyl Ester is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions and studies, allowing for precise tracking and analysis.
Biology: The compound is used in metabolic studies to understand the biotransformation and pharmacokinetics of Metoprolol in biological systems.
Medicine: It aids in the development of new beta-blockers and other cardiovascular drugs by providing insights into the metabolic pathways and interactions of Metoprolol.
Mechanism of Action
Metoprolol Acid-d5 Ethyl Ester exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in cardiac cells. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (contractility) effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic and metabolic studies by providing a distinguishable marker .
Comparison with Similar Compounds
Metoprolol Acid: The non-deuterated form of Metoprolol Acid-d5 Ethyl Ester.
Metoprolol Tartrate: A commonly used beta-blocker for treating cardiovascular diseases.
Metoprolol Succinate: An extended-release form of Metoprolol used for chronic conditions
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research and development, distinguishing it from its non-deuterated counterparts .
Properties
IUPAC Name |
ethyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3/i10D2,11D2,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXSDYNGSUACV-FIWUMSIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OCC)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676047 |
Source


|
| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189704-28-6 |
Source


|
| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
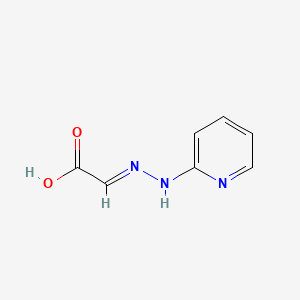
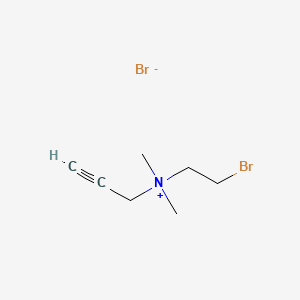
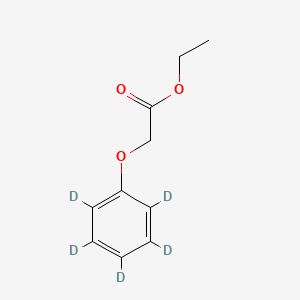

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
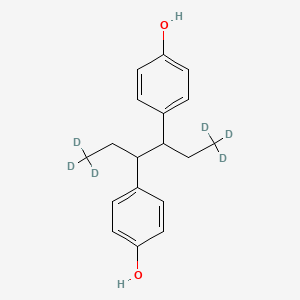
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
